molecular formula C12H14N2OS B11084905 5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione

5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-pyrazole-3-thione

Cat. No.: B11084905
M. Wt: 234.32 g/mol
InChI Key: USDORNPMKKIIDP-UHFFFAOYSA-N
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Description

5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with hydroxy, isopropyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropyl-3-phenyl-1H-pyrazole-5-thiol with an oxidizing agent to introduce the hydroxy group at the 5-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the oxidation state of the sulfur atom.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-one: Similar structure but with a methyl group instead of a hydroxy group.

    4-Isopropyl-3-phenyl-1H-pyrazole-5-thiol: Precursor in the synthesis of the target compound.

    2-Isopropyl-6-methyl-4-hydroxy-pyrimidine: Another heterocyclic compound with similar functional groups.

Uniqueness

5-Hydroxy-4-isopropyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is unique due to the presence of both hydroxy and thione groups on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-phenyl-4-propan-2-yl-5-sulfanylidenepyrazolidin-3-one

InChI

InChI=1S/C12H14N2OS/c1-8(2)10-11(15)13-14(12(10)16)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,15)

InChI Key

USDORNPMKKIIDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NN(C1=S)C2=CC=CC=C2

Origin of Product

United States

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